Compound Description: This compound demonstrated significant binding affinity for α1-adrenoceptors (ARs) with a pKi value of 6.43. [] It belongs to a series of phenylpiperazine and phenylpiperidine derivatives investigated for antiarrhythmic and antihypertensive activities. []
Relevance: This compound shares a close structural resemblance to 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Both compounds contain a pyrrolidin-2-one ring substituted at the nitrogen atom with a propyl chain linked to a substituted piperidine ring. The key difference lies in the substitution pattern of the piperidine ring. While the related compound has a single phenyl substituent at position 4, 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one features two phenyl substituents at position 3. Despite this difference, their shared core structure suggests potential for similar pharmacological profiles. []
Compound Description: Demonstrating notable prophylactic antiarrhythmic activity in an animal model, this compound exhibited an ED50 value of 4.9 mg/kg intravenously. [] This compound also belongs to a series of phenylpiperazine and phenylpiperidine derivatives investigated for antiarrhythmic and antihypertensive activities. []
Relevance: This compound displays structural similarity to 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Both possess a pyrrolidin-2-one ring connected to a piperidine ring via a propyl chain. The key distinction lies in the substituents on the piperidine ring and the propyl chain. The related compound features a single phenyl group at the piperidine nitrogen, whereas 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one has a 3,3-diphenylpiperidin-1-yl moiety. Additionally, a hydroxyl group is present on the propyl chain of the related compound but absent in 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. This structural similarity suggests potential for comparable pharmacological effects, particularly in the context of antiarrhythmic activity. []
Compound Description: Displaying significant binding affinity for α1-adrenoceptors, this compound exhibited a pKi value of 7.13. [] This compound belongs to a series of arylpiperazines incorporating a pyrrolidin-2-one fragment, investigated for their antiarrhythmic, antihypertensive, and α-adrenolytic properties. []
Relevance: This compound exhibits a structural resemblance to 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Both compounds share a common motif of a pyrrolidin-2-one ring linked to a substituted piperazine ring via a propyl chain. The primary difference lies in the substituents on the piperazine ring and the presence of an additional 3-oxopropyl group attached to the propyl chain in 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Despite this difference, their shared core structure suggests potential for similar pharmacological activities, particularly concerning their interaction with α-adrenoceptors. []
Compound Description: Demonstrating a high binding affinity for α2-adrenoceptors, this compound exhibited a pKi value of 7.29. [] This compound also belongs to the series of arylpiperazines incorporating a pyrrolidin-2-one fragment, examined for their antiarrhythmic, antihypertensive, and α-adrenolytic activities. []
Relevance: This compound shares a structural resemblance with 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Both compounds feature a pyrrolidin-2-one ring connected to a substituted piperazine ring through a propyl chain. The key distinction lies in the substituents on the piperazine ring and the presence of a 3-oxopropyl group on the propyl chain in 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. While the related compound has a 4-chlorophenyl group attached to the piperazine, 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one contains a 3,3-diphenylpiperidin-1-yl moiety. This structural similarity suggests potential for comparable pharmacological profiles, particularly regarding their interactions with α-adrenoceptors. []
Compound Description: Exhibiting potent prophylactic antiarrhythmic activity, this compound displayed an ED50 value of 1.0 mg/kg intravenously in an animal model of epinephrine-induced arrhythmia. [] This compound also belongs to the series of arylpiperazines incorporating a pyrrolidin-2-one fragment, examined for their antiarrhythmic, antihypertensive, and α-adrenolytic activities. []
Relevance: This compound shares a structural similarity with 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. Both compounds feature a pyrrolidin-2-one ring linked to a substituted piperazine ring through a propyl chain. The primary distinction arises from the substituents on the piperazine ring and the presence of a 3-oxopropyl group on the propyl chain in 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one. The related compound has a 2-ethoxyphenyl group attached to the piperazine, whereas 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one contains a 3,3-diphenylpiperidin-1-yl moiety. Despite this structural difference, their shared core structure suggests potential for comparable pharmacological effects, particularly in the context of antiarrhythmic activity. []
Compound Description: Developed as a novel Positron-Emission Tomography (PET) imaging agent for Monoacylglycerol Lipase (MAGL), this compound exhibits specific and reversible binding to MAGL, enabling its visualization and quantification in vivo. []
Relevance: Although structurally distinct from 1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one, this compound shares a critical structural feature: the pyrrolidin-2-one ring system. Both compounds utilize this core structure as a scaffold for further substitutions, leading to diverse biological activities. The inclusion of this compound highlights the versatility of the pyrrolidin-2-one motif in medicinal chemistry and drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.